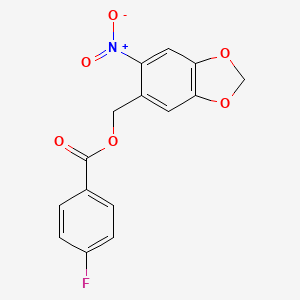![molecular formula C16H20N4O2S B2363319 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034634-67-6](/img/structure/B2363319.png)
3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural feature, which is known to contribute to the compound’s biological activity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of this compound are not detailed in the available literature.Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. The compound can be synthesized into various forms that target different microbial pathways, potentially inhibiting the growth of bacteria and other pathogens. This application is crucial in the development of new antibiotics, especially in the era of increasing antibiotic resistance .
Anticancer Potential
The structural complexity of imidazole-containing compounds allows them to interact with various biological targets. Some derivatives have shown promise in inhibiting cancer cell growth. Research into this compound could lead to the development of novel antitumor agents, particularly against specific cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer cells) .
Anti-Inflammatory and Analgesic Effects
Compounds with an imidazole ring have been reported to exhibit anti-inflammatory and analgesic activities. By modulating inflammatory pathways, these compounds can be used to alleviate pain and reduce inflammation, making them potential candidates for new pain relief medications .
Antiviral Applications
Imidazole derivatives can also be designed to target viral replication mechanisms. Their potential antiviral effects could be harnessed to treat various viral infections, contributing to the field of antiviral drug development .
Neuroprotective Properties
The neuroprotective properties of imidazole compounds are of significant interest. They may protect nerve cells from damage or degeneration, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Research has indicated that certain imidazole derivatives can influence metabolic pathways related to diabetes. This compound could be explored for its potential to regulate blood sugar levels and serve as a new therapeutic option for diabetes management .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-5-15(10-13(12)2)23(21,22)17-6-7-19-8-9-20-16(19)11-14(3)18-20/h4-5,8-11,17H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINXVMOUMCPLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)
![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)
![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)
